molecular formula C23H17ClN2O2 B8702772 5-Chloro-2-[4-(1,3-dioxolan-2-yl)phenyl]-3-phenyl-1,6-naphthyridine CAS No. 917363-82-7

5-Chloro-2-[4-(1,3-dioxolan-2-yl)phenyl]-3-phenyl-1,6-naphthyridine

Cat. No. B8702772
M. Wt: 388.8 g/mol
InChI Key: QUTZVTVGHDJDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[4-(1,3-dioxolan-2-yl)phenyl]-3-phenyl-1,6-naphthyridine is a useful research compound. Its molecular formula is C23H17ClN2O2 and its molecular weight is 388.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-[4-(1,3-dioxolan-2-yl)phenyl]-3-phenyl-1,6-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-[4-(1,3-dioxolan-2-yl)phenyl]-3-phenyl-1,6-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

917363-82-7

Product Name

5-Chloro-2-[4-(1,3-dioxolan-2-yl)phenyl]-3-phenyl-1,6-naphthyridine

Molecular Formula

C23H17ClN2O2

Molecular Weight

388.8 g/mol

IUPAC Name

5-chloro-2-[4-(1,3-dioxolan-2-yl)phenyl]-3-phenyl-1,6-naphthyridine

InChI

InChI=1S/C23H17ClN2O2/c24-22-19-14-18(15-4-2-1-3-5-15)21(26-20(19)10-11-25-22)16-6-8-17(9-7-16)23-27-12-13-28-23/h1-11,14,23H,12-13H2

InChI Key

QUTZVTVGHDJDRW-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN=C4Cl)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate (3-1, 30.5 g, 118.9 mmol) and 1-[4-(1,3-dioxolan-2-yl)phenyl]-2-phenylethanone (3-2, 29.0 g, 108.1 mmol) in anhydrous THF (300 mL) at room temperature was added LHMDS (1M in THF, 248 mL) in a stream. The reaction mixture was stirred at room temperature overnight and then it was refluxed for 24 hr. It was cooled and concentrated to a syrup and treated with NaHCO3 (saturated, 50 mL) and water (300 mL) to form a solid which was collected via filtration. The solid was dried, washed with ether and further dried with toluene azeotropically to give the title compound. LRMS m/z (M+1) Calcd: 389.1. Found 389.1.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
248 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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